2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride
CAS No.: 1432026-01-1
Cat. No.: VC3021941
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1432026-01-1 |
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Molecular Formula | C7H11Cl2N3O2 |
Molecular Weight | 240.08 g/mol |
IUPAC Name | 2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C7H10ClN3O2.ClH/c1-11-3-4(8)6(10-11)2-5(9)7(12)13;/h3,5H,2,9H2,1H3,(H,12,13);1H |
Standard InChI Key | NONNXTRNMRQAHN-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl |
Canonical SMILES | CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl |
Introduction
2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride is a synthetic compound characterized by its unique structural features, including an amino acid backbone functionalized with a pyrazole ring substituted by a chlorine atom and a methyl group. The compound’s hydrochloride salt form enhances its solubility in aqueous media, making it suitable for biological and chemical applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A general synthetic route includes:
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Formation of the Pyrazole Ring:
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The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.
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Functionalization with Chlorine and Methyl Groups:
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Chlorination and methylation are achieved using electrophilic substitution reactions.
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Attachment to the Amino Acid Backbone:
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The functionalized pyrazole is coupled with an amino acid derivative via amide bond formation or alkylation.
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Conversion to Hydrochloride Salt:
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The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.
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Analytical Characterization
The compound is characterized using advanced analytical techniques:
Potential Applications
This compound holds potential for:
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Pharmaceutical Research:
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As a lead compound for drug discovery targeting enzymes or receptors.
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Chemical Biology:
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As a probe to study biochemical pathways involving amino acids or pyrazoles.
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Material Science:
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As a precursor for advanced materials due to its functionalized structure.
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